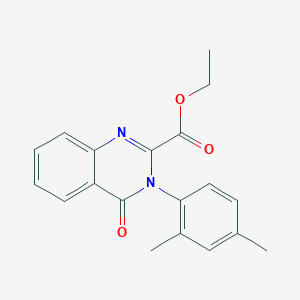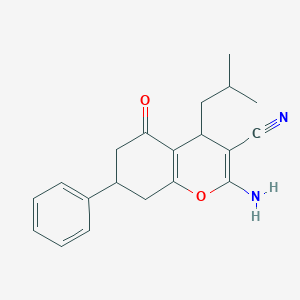
Ethyl 3-(2,4-dimethylphenyl)-4-oxoquinazoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2,4-dimethylphenyl)-4-oxoquinazoline-2-carboxylate is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinazoline core with various functional groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,4-dimethylphenyl)-4-oxoquinazoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 2,4-dimethylaniline with ethyl 2-cyanoacetate, followed by cyclization and oxidation steps. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(2,4-dimethylphenyl)-4-oxoquinazoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic ring and other functional groups can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines. Substitution reactions can introduce various substituents, leading to a wide range of quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2,4-dimethylphenyl)-4-oxoquinazoline-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its diverse biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of Ethyl 3-(2,4-dimethylphenyl)-4-oxoquinazoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Ethyl 3-(2,4-dimethylphenyl)-4-oxoquinazoline-2-carboxylate include other quinazoline derivatives such as:
- 2-Phenylquinazoline
- 4-Oxo-3,4-dihydroquinazoline-2-carboxylate derivatives
- 2,4-Dimethylquinazoline derivatives
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, offering distinct advantages over other similar compounds.
Eigenschaften
CAS-Nummer |
380178-25-6 |
|---|---|
Molekularformel |
C19H18N2O3 |
Molekulargewicht |
322.4g/mol |
IUPAC-Name |
ethyl 3-(2,4-dimethylphenyl)-4-oxoquinazoline-2-carboxylate |
InChI |
InChI=1S/C19H18N2O3/c1-4-24-19(23)17-20-15-8-6-5-7-14(15)18(22)21(17)16-10-9-12(2)11-13(16)3/h5-11H,4H2,1-3H3 |
InChI-Schlüssel |
PCVTURWWWFBDIT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)C)C |
Kanonische SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[(E)-[(5,5-dimethyl-4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] 4-bromobenzenesulfonate](/img/structure/B375790.png)
![[2-[(E)-[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] 4-chlorobenzenesulfonate](/img/structure/B375791.png)

![N-{2-(2-chlorophenyl)-1-[(2-methoxyanilino)carbonyl]vinyl}benzamide](/img/structure/B375794.png)
![[2-methoxy-4-[(E)-[(5-methyl-4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] 2,5-dibromobenzenesulfonate](/img/structure/B375795.png)
![N-{2-(4-bromophenyl)-1-[(4-fluoroanilino)carbonyl]vinyl}-2-chlorobenzamide](/img/structure/B375796.png)
![N-[2-(3,4-dimethoxyphenyl)-1-({4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}carbonyl)vinyl]-4-methoxybenzamide](/img/structure/B375797.png)
![4-[3-methyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-yl]morpholine](/img/structure/B375798.png)
![N-[1-[(4-methoxyanilino)carbonyl]-2-(2-methoxyphenyl)vinyl]-3-methylbenzamide](/img/structure/B375799.png)
![Ethyl 4-[1,1'-biphenyl]-4-yl-2-({3-[4-(dimethylamino)phenyl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B375801.png)
![N-{2-(3,4-dimethoxyphenyl)-1-[(4-fluoroanilino)carbonyl]vinyl}benzamide](/img/structure/B375804.png)
![2-[2,6-di(2-thienyl)-4H-pyran-4-ylidene]-1-phenylethanone](/img/structure/B375805.png)
![N'-(1-[1,1'-biphenyl]-4-ylethylidene)-3,5-ditert-butyl-4-hydroxybenzohydrazide](/img/structure/B375808.png)
![2-(2-isopropyl-5-methylphenoxy)-N'-[1-(5-methyl-2-furyl)ethylidene]acetohydrazide](/img/structure/B375814.png)
